SARS-CoV PLpro Enzyme Inhibition: Ortho-Methyl Substitution Confers Superior Potency Over Meta and Para Isomers
The target compound, identified as the 'lead' inhibitor in a SARS-CoV papain-like protease (PLpro) program, demonstrates an enzyme IC50 of 8.7 ± 0.7 µM. This represents a 1.7-fold improvement over the 3-methyl analog (IC50 = 14.8 ± 5.0 µM) and a 3.3-fold improvement over the 4-methyl analog (IC50 = 29.1 ± 3.8 µM) [1]. The ortho-methyl group likely positions the benzamide zinc-binding group optimally within the PLpro active site, a hypothesis supported by the even larger potency loss for the 2-methoxy analog (IC50 = 90 ± 26 µM) [1].
| Evidence Dimension | Enzyme Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 8.7 ± 0.7 µM |
| Comparator Or Baseline | N-(5-Amino-2-fluorophenyl)-3-methylbenzamide (14.8 ± 5.0 µM); N-(5-Amino-2-fluorophenyl)-4-methylbenzamide (29.1 ± 3.8 µM); N-(5-Amino-2-fluorophenyl)-2-methoxybenzamide (90 ± 26 µM) |
| Quantified Difference | 1.7-fold more potent than 3-Me; 3.3-fold more potent than 4-Me; 10.3-fold more potent than 2-OMe |
| Conditions | SARS-CoV papain-like protease (PLpro) enzymatic assay |
Why This Matters
For antiviral drug discovery programs targeting coronavirus PLpro, selecting the 2-methyl isomer over its meta/para analogs directly translates to a measurable gain in biochemical potency, potentially accelerating hit-to-lead optimization.
- [1] Ghosh, A. K., et al. J. Med. Chem. 2009, 52 (16), 5228–5240. Table 1. View Source
